Oleoyl Ethyl Amide

准备方法

合成路线及反应条件: 油酰乙酰胺可以通过油酸与乙胺反应合成。该过程通常涉及在催化剂(如 4-二甲氨基吡啶 (DMAP))存在下,使用偶联试剂(如二环己基碳二亚胺 (DCC))活化油酸。反应在温和条件下进行,通常在室温下进行,以形成酰胺键。

工业生产方法: 在工业环境中,油酰乙酰胺的生产可能涉及连续流动反应器,以确保一致的质量和产量。该过程将针对大规模生产进行优化,重点是高效利用试剂并最大限度地减少废物。

化学反应分析

Reaction Conditions:

-

Substrates : Oleic acid (from hydrolyzed high oleic sunflower oil soapstock) and ethanolamine.

-

Solvent : Limonene (a renewable, bioderived solvent).

-

Process : Continuous flow mode in a packed-bed reactor at 55°C with a residence time of 80 minutes .

Key Factors Influencing Yield:

-

Temperature : Optimal at 55–60°C; higher temperatures (>60°C) reduce enzyme stability .

-

Enzyme Loading : Excessive amounts (>14% wt/wt) cause diffusional limitations, lowering conversion .

-

Substrate Ratio : A 1:1 molar ratio of oleic acid to ethanolamine minimizes ester amine byproducts .

Purification Strategy:

OEA crystallizes spontaneously from the reaction mixture in limonene at 22°C, achieving 99% purity after filtration. Byproducts (e.g., ester amines from minor fatty acids) remain dissolved in the mother liquors .

Comparative Analysis of Catalytic Methods

While enzymatic methods dominate, thermochemical approaches (e.g., using H-MCM-41 catalysts at 180°C) achieve 80% conversion but require harsh conditions and yield lower selectivity (≤92%) . Enzymatic synthesis remains superior for sustainability and precision.

Neuroprotective Derivatives and Modifications

Recent studies explore OEA’s neuroprotective analogs, synthesized via:

-

Microtubule Stabilization : OEA derivatives interact with lysosomal pathways to reduce neuronal death .

-

Anti-inflammatory Modifications : Functionalization of the ethanolamide group enhances PPAR-α agonist activity .

This synthesis and functional analysis underscores OEA’s versatility in both industrial and biomedical contexts, with enzymatic methods offering scalable, eco-friendly production routes.

科学研究应用

Pain Management

Research has demonstrated that Oleoyl Ethyl Amide exhibits analgesic properties. In various animal models, including Sprague-Dawley rats, OEtA administration led to significant changes in pain response metrics. For instance, chronic treatment with OEtA resulted in increased micturition intervals and bladder capacity, indicating its potential utility in managing neuropathic pain conditions .

Table 1: Effects of this compound on Pain Metrics in Animal Studies

| Study Reference | Dosage (mg/kg) | Micturition Intervals (MI) | Bladder Capacity (BC) | Pain Response |

|---|---|---|---|---|

| 0.3 | Increased | Increased | Reduced | |

| 0.3 | Increased | Increased | Reduced |

Anxiolytic Properties

In addition to its analgesic effects, this compound has been explored for its anxiolytic potential. By elevating AEA levels through FAAH inhibition, OEtA may enhance mood regulation and reduce anxiety symptoms without the psychoactive side effects associated with direct cannabinoid receptor activation .

Urodynamic Applications

This compound has shown promise in modifying urodynamic parameters, which could be beneficial for treating bladder overactivity. In studies involving female rats, OEtA treatment altered sensory nerve pathways and improved bladder control metrics significantly compared to control groups .

Table 2: Urodynamic Effects of this compound Treatment

| Study Reference | Treatment Duration | Micturition Intervals (MI) | Bladder Capacity (BC) |

|---|---|---|---|

| 14 days | Increased | Increased | |

| 14 days | Increased | Increased |

Synthesis and Biochemical Properties

This compound can be synthesized through chemical amidation processes using oleic acid as an acyl donor. Its solubility in ethanol and dimethyl sulfoxide allows for versatile application in laboratory settings.

Biochemical Interactions

The compound interacts with various cellular pathways beyond FAAH inhibition, including modulation of peroxisome proliferator-activated receptor alpha (PPAR-α), which is involved in lipid metabolism and energy homeostasis. This interaction suggests additional metabolic applications for this compound.

作用机制

油酰乙酰胺主要通过抑制脂肪酸酰胺水解酶 (FAAH) 发挥作用,FAAH 是一种负责降解内源性大麻素的酶。 通过抑制 FAAH,它会增加内源性大麻素(如花生四烯酰乙醇胺)的水平,这些内源性大麻素会与大麻素受体 (CB1 和 CB2) 结合,并调节疼痛和焦虑通路 .

类似化合物:

油酰乙醇酰胺 (OEA): 具有类似 FAAH 抑制活性的内源性脂肪酸乙醇酰胺。

棕榈酰乙醇酰胺 (PEA): 另一种具有抗炎和镇痛作用的内源性脂肪酸酰胺。

硬脂酰乙醇酰胺 (SEA): 具有潜在神经保护作用的饱和脂肪酸乙醇酰胺。

独特性: 油酰乙酰胺的独特性在于它选择性地抑制 FAAH,而不与大麻素受体结合,使其成为具有治疗应用前景的候选药物,而不会产生与直接大麻素受体激动剂相关的精神活性作用 .

相似化合物的比较

Oleoylethanolamide (OEA): An endogenous fatty acid ethanolamide with similar FAAH inhibitory activity.

Palmitoylethanolamide (PEA): Another endogenous fatty acid amide with anti-inflammatory and analgesic properties.

Stearoylethanolamide (SEA): A saturated fatty acid ethanolamide with potential neuroprotective effects.

Uniqueness: Oleoyl Ethyl Amide is unique due to its selective inhibition of FAAH without binding to cannabinoid receptors, making it a promising candidate for therapeutic applications without the psychoactive effects associated with direct cannabinoid receptor agonists .

生物活性

Oleoyl Ethyl Amide (OEtA), a compound with the CAS number 85075-82-7, has garnered attention due to its significant biological activities, particularly as a potent inhibitor of fatty acid amide hydrolase (FAAH). This article explores its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

This compound acts primarily as a FAAH inhibitor . FAAH is an enzyme responsible for the hydrolysis of fatty acid amides, including anandamide, which plays a crucial role in the endocannabinoid system. By inhibiting FAAH, OEtA increases the levels of endogenous fatty acid amides, potentially enhancing their physiological effects.

- IC50 Value : OEtA exhibits an IC50 value of 5.25 nM in rat brain homogenates, indicating its high potency as a FAAH inhibitor .

Analgesic and Anxiolytic Activity

Research indicates that OEtA may possess analgesic and anxiolytic properties. The elevation of endogenous cannabinoids through FAAH inhibition can lead to pain relief and reduced anxiety levels.

- Case Study : In a study involving Sprague-Dawley rats, subcutaneous injections of OEtA (0.3 mg/kg) for two weeks resulted in significant changes in urodynamic parameters, suggesting its potential impact on bladder function and overactivity .

Impact on Bladder Function

OEtA has been shown to affect bladder dynamics significantly:

- Increased Micturition Intervals (MI) : The treatment led to extended intervals between urination.

- Enhanced Bladder Capacity (BC) : Rats exhibited increased bladder capacity.

- Altered Pressure Parameters : Changes were noted in threshold pressure and flow pressure, indicating a reduction in bladder overactivity .

In Vitro Studies

In vitro studies have confirmed that OEtA selectively inhibits FAAH without affecting other related enzymes such as acidic PEAase or binding to cannabinoid receptors CB1 or CB2. This specificity suggests that OEtA may have fewer side effects compared to broader-spectrum FAAH inhibitors.

Comparative Analysis of FAAH Inhibitors

| Compound | IC50 (nM) | FAAH Selectivity | Analgesic Activity | Anxiolytic Activity |

|---|---|---|---|---|

| This compound | 5.25 | High | Yes | Yes |

| Other FAAH Inhibitors | Varies | Varies | Yes/No | Yes/No |

属性

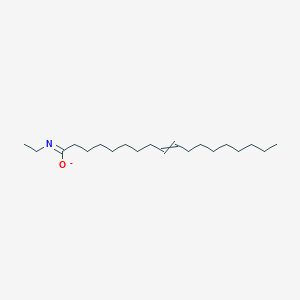

IUPAC Name |

N-ethyloctadec-9-enimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21-4-2/h11-12H,3-10,13-19H2,1-2H3,(H,21,22)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJYYCFYGXPUMF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=NCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38NO- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50703034 | |

| Record name | (1Z)-N-Ethyloctadec-9-enimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85075-82-7 | |

| Record name | (1Z)-N-Ethyloctadec-9-enimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Oleoyl Ethyl Amide interact with its target and what are the downstream effects?

A1: this compound (OEtA) acts as a potent inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) [, ]. FAAH is responsible for degrading fatty acid amides, including the endocannabinoid anandamide. By inhibiting FAAH, OEtA prevents the breakdown of anandamide, leading to an increase in its levels []. This increase in anandamide can then exert various effects by activating cannabinoid receptors, particularly CB1 receptors, which are involved in modulating a range of physiological processes, including pain, appetite, and bladder function [].

Q2: What is the role of this compound in bladder function according to the research?

A2: Research suggests that OEtA, through its inhibition of FAAH and subsequent increase in anandamide levels, shows promise in counteracting bladder overactivity []. In a study using female rats, chronic treatment with OEtA was found to increase bladder storage capacity and reduce detrusor overactivity []. This suggests that OEtA could potentially be explored as a therapeutic option for managing bladder dysfunction.

Q3: Can this compound be unintentionally generated during common laboratory procedures?

A3: Interestingly, research has shown that OEtA can be unintentionally produced during thermal degradation processes commonly used in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC/MS) []. The study found that heating oleic acid, a common fatty acid, at elevated temperatures (250°C) led to the formation of OEtA []. This finding highlights a potential source of error in metabolomics studies utilizing GC/MS and emphasizes the importance of careful temperature control during sample preparation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。